Defactinib - 1073154-85-4

Defactinib

Catalog Number: EVT-253155
CAS Number: 1073154-85-4
Molecular Formula: C20H21F3N8O3S
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Defactinib (also known as VS-6063) is a potent, selective, and orally active inhibitor of Focal Adhesion Kinase (FAK). [, , , , , , ] It acts as an adenosine 5'-triphosphate (ATP) competitive, reversible inhibitor of FAK. [] Defactinib is currently under investigation in various clinical trials for the treatment of different cancer types, including mesothelioma, ovarian cancer, lung cancer, and breast cancer. [, , , , , , , ]

VS-6766 (Avutometinib)

Compound Description: VS-6766, also known as Avutometinib, is a dual RAF/MEK inhibitor. It functions as a RAF/MEK clamp, inhibiting both RAF and MEK activities by trapping them in inactive complexes. This unique mechanism limits the compensatory MEK activation seen with MEK-only inhibitors, potentially enhancing the efficacy of MEK inhibition. [, , , , , , , , , , , , ]

Relevance: Preclinical studies have shown synergistic antitumor activity when VS-6766 is combined with defactinib. [, , , , , , , , , , ] This synergy is attributed to defactinib's ability to block Focal Adhesion Kinase (FAK) activation, a potential resistance mechanism to RAF/MEK inhibition. [, , , , , , , , , , ] This combination is particularly promising in RAS-dependent tumors, such as KRAS-mutant cancers, where FAK activation can bypass RAF/MEK blockade. [, , , ] Clinical trials are investigating the VS-6766 and defactinib combination for various solid tumors, including low-grade serous ovarian cancer (LGSOC) and non-small cell lung cancer (NSCLC). [, , , , , , , , , ]

Paclitaxel

Compound Description: Paclitaxel is a standard-of-care chemotherapeutic agent used in various cancers, including ovarian cancer. [, , ]

Relevance: Studies have demonstrated that defactinib enhances the efficacy of paclitaxel in preclinical ovarian cancer models. [] While paclitaxel enriches the population of cancer stem cells (CSCs), defactinib preferentially targets and eliminates CSCs. [] Therefore, combining defactinib with paclitaxel could improve clinical outcomes by targeting both bulk tumor cells and CSCs. []

Carboplatin

Compound Description: Carboplatin is another standard-of-care chemotherapeutic agent often used alongside paclitaxel in ovarian cancer treatment. []

Relevance: Similar to paclitaxel, carboplatin treatment has been shown to enrich the population of CSCs. [] The combination of defactinib with carboplatin has not been specifically studied, but based on its effect on CSCs, defactinib could potentially enhance the efficacy of carboplatin by targeting the CSC population.

Pemetrexed

Compound Description: Pemetrexed is a chemotherapy drug used in the treatment of malignant pleural mesothelioma (MPM). []

Relevance: Similar to paclitaxel and carboplatin, pemetrexed treatment can enrich for cancer stem cells. [] Defactinib, through its preferential targeting of CSCs, may enhance the efficacy of pemetrexed in MPM.

Cisplatin

Compound Description: Cisplatin is another chemotherapy drug used in the treatment of MPM. []

Relevance: Similar to pemetrexed, cisplatin treatment can enrich for cancer stem cells. [] Defactinib's ability to target CSCs may enhance the efficacy of cisplatin in MPM.

VS-4718

Compound Description: VS-4718 is an in vivo formulation of defactinib. []

PF-573228

Compound Description: PF-573228 is another FAK inhibitor. [, , ]

Palbociclib

Compound Description: Palbociclib is a CDK4/6 inhibitor. []

Relevance: Studies have identified CDK6 as a potential mediator of resistance to FAK inhibitors. [] Combining palbociclib with defactinib could enhance antitumor activity by overcoming this resistance mechanism.

BMS-986158

Compound Description: BMS-986158 is a clinical-grade BET inhibitor currently in Phase I clinical trials for pediatric cancers, including Ewing sarcoma. []

Relevance: Research suggests that BMS-986158 treatment can lead to increased FAK signaling in Ewing sarcoma cells. [] This finding suggests that combining defactinib with BMS-986158 could potentially enhance the efficacy of BET inhibition and prevent the development of resistance.

Dasatinib

Compound Description: Dasatinib is a multi-kinase inhibitor that targets Abl and Src family kinases (SFKs). [, ]

Relevance: Research suggests that dasatinib treatment can lead to increased FAK activation. [, ] Combining dasatinib with defactinib could potentially enhance the antitumor effects by targeting both FAK and Src pathways, preventing potential resistance mechanisms.

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug often used in combination with nab-paclitaxel for treating pancreatic ductal adenocarcinoma (PDAC). [, ]

Relevance: Preclinical data suggests that combining gemcitabine, nab-paclitaxel, defactinib, and avutometinib (VS-6766) leads to tumor regression in PDAC models. [] This combination targets multiple pathways involved in PDAC development and progression.

BI-3663

Compound Description: BI-3663 is a FAK-degrading PROTAC (proteolysis targeting chimera) molecule. []

Synthesis Analysis

The synthesis of defactinib involves several key steps, starting from the preparation of specific intermediates. The final product is achieved through a multi-step process that includes coupling these intermediates.

Key Steps in Synthesis:

  1. Preparation of Intermediates: Initial steps focus on creating essential building blocks that will be used in the final coupling reaction.
  2. Coupling Reaction: The intermediates are then combined under controlled conditions to form the complete defactinib molecule.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels.

Technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to maximize yield and purity .

Molecular Structure Analysis

Defactinib's molecular structure can be summarized as follows:

  • Chemical Formula: C₁₄H₁₈F₃N₅O₃S
  • Molecular Weight: Approximately 395.39 g/mol
  • Structural Features: The compound contains a pyrazine ring, a pyrimidine moiety, and a sulfonamide group, which are integral to its biological activity.

The three-dimensional structure allows for specific interactions with focal adhesion kinase, particularly at the ATP binding site. X-ray crystallography studies have revealed how the compound fits into the kinase domain, forming hydrogen bonds with critical residues that stabilize its binding .

Chemical Reactions Analysis

Defactinib participates in various chemical reactions that can influence its efficacy and stability:

  1. Oxidation: Under specific conditions, defactinib can be oxidized to form sulfoxides and sulfones.
  2. Reduction: Sulfonyl groups can be reduced to sulfides through appropriate reducing agents.
  3. Substitution Reactions: The pyrazine ring can undergo nucleophilic substitution reactions, which may modify its reactivity and biological activity.

These reactions are essential for understanding how defactinib can be modified for improved pharmacological properties or to create derivatives with enhanced activity .

Mechanism of Action

Defactinib primarily acts as an inhibitor of focal adhesion kinase (FAK), impacting several downstream signaling pathways:

  • Target Interaction: Defactinib binds to the ATP binding site of FAK, inhibiting its kinase activity.
  • Signal Transduction Pathways Affected:
    • RAS/MEK/ERK pathway
    • PI3K/Akt pathway

By blocking these pathways, defactinib reduces tumor cell survival, growth, and metastasis. It has been shown to sensitize cancer cells to other therapeutic agents like paclitaxel, enhancing their efficacy in combination therapies .

Biochemical Effects:

  • In laboratory studies, defactinib has demonstrated significant effects on various cancer cell lines by inhibiting phosphorylated focal adhesion kinase at tyrosine 397 in a dose-dependent manner .
  • Animal model studies indicate that combination therapies involving defactinib lead to substantial reductions in tumor weight compared to monotherapies .
Physical and Chemical Properties Analysis

Defactinib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not widely reported but is essential for formulation considerations.

These properties influence its formulation for clinical use and impact its pharmacokinetics .

Applications

Defactinib's primary application lies in cancer therapy, particularly as a targeted treatment for tumors overexpressing focal adhesion kinase. Its potential uses include:

  1. Combination Therapy: Enhancing the efficacy of existing chemotherapy agents by overcoming resistance mechanisms.
  2. Preclinical Studies: Investigating its effects on various cancer cell lines and animal models to establish efficacy profiles.
  3. Clinical Trials: Currently undergoing evaluation in clinical trials for safety and effectiveness against solid tumors.

Ongoing research continues to explore additional applications of defactinib in different cancer types and combinations with other therapeutic agents .

Molecular Mechanisms of Action and Target Specificity

Dual Inhibition of Focal Adhesion Kinase (FAK) and Proline-Rich Tyrosine Kinase 2 (Pyk2)

Defactinib (VS-6063, PF-04554878) is an orally bioavailable small-molecule inhibitor targeting focal adhesion kinase (FAK/PTK2) and its structural paralog proline-rich tyrosine kinase 2 (Pyk2/PTK2B). These non-receptor tyrosine kinases belong to the FAK subfamily of adhesion kinases, sharing ~60% sequence homology in their kinase domains yet exhibiting distinct cellular localization and activation triggers [2] [4]. FAK primarily localizes to focal adhesions and activates downstream signaling upon integrin engagement with the extracellular matrix (ECM). In contrast, Pyk2 responds to intracellular calcium flux and G-protein-coupled receptor activation rather than direct ECM contact [2] [7].

Defactinib binds both kinases with equipotent activity, exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range. This dual inhibition is critical because compensatory Pyk2 upregulation frequently occurs following FAK suppression in cancer cells. Simultaneous blockade disrupts tumor cell survival pathways more effectively than selective FAK inhibition alone [4] [7]. Structurally, defactinib’s N-methyl-4-{[4-({[3-(methyl(methylsulfonyl)amino]pyrazin-2-yl}methyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide scaffold enables high-affinity interactions with conserved residues in the FAK/Pyk2 ATP-binding pockets [4] [6].

Table 1: Structural and Functional Features of FAK and Pyk2

FeatureFAK (PTK2)Pyk2 (PTK2B)
Activation TriggerIntegrin-ECM engagementCalcium mobilization, stress signals
Cellular LocalizationFocal adhesionsCytoplasm, cell periphery
Kinase Domain Homology100% (reference)~60% vs. FAK
Defactinib IC502-5 µM (cellular assays)Comparable to FAK
Compensatory UpregulationLow upon inhibitionHigh upon FAK inhibition

Biochemical Basis of ATP-Competitive FAK Phosphorylation Blockade

Defactinib functions as a reversible ATP-competitive inhibitor that binds the hinge region of FAK’s kinase domain. Its specificity is enhanced by interactions with the unique helical DFG motif (Asp564-Phe565-Gly566) within FAK’s activation loop. Upon defactinib binding, a 113° rotation of Asp564 induces an inactive helical conformation, sterically hindering ATP binding and catalytic activity [1] [7]. This molecular rearrangement prevents FAK autophosphorylation at Y397—the initial step in kinase activation that creates a docking site for Src homology 2 (SH2) domains. Consequently, defactinib suppresses phosphorylation at downstream sites Y576/Y577 (kinase domain) and Y925 (focal adhesion targeting domain), disrupting signal propagation [1] [6].

Biochemical assays demonstrate defactinib’s concentration-dependent inhibition of FAK-Y397 phosphorylation with IC50 values of 2–5 μM in pancreatic ductal adenocarcinoma (PDAC) cells. This effectively blocks FAK scaffolding functions, including its FERM domain-mediated interactions with growth factor receptors and the FAT domain’s recruitment of paxillin/talin to adhesion sites [1] [7]. X-ray crystallography confirms defactinib occupies the hydrophobic pocket adjacent to the FAK ATP-binding site, forming hydrogen bonds with Cys502 in the hinge region and van der Waals contacts with the gatekeeper residue Met499 [7].

Modulation of Downstream Signaling Pathways (PI3K/AKT/STAT3)

FAK inhibition by defactinib disrupts multiple oncogenic signaling cascades downstream of integrins and growth factor receptors:

  • PI3K/AKT Pathway: FAK directly binds the p85 regulatory subunit of PI3K, facilitating phosphatidylinositol-3,4,5-trisphosphate (PIP3) generation and AKT activation. Defactinib suppresses AKT phosphorylation at Ser473, inducing apoptosis in tumor cells dependent on PI3K survival signals. In uveal melanoma, defactinib blocks Gαq-driven FAK/PI3K/AKT signaling, overcoming therapeutic resistance [1] [2].

  • STAT3 Signaling: Persistent STAT3 activation promotes tumor immune evasion and survival. FAK physically associates with JAK2-STAT3 complexes, enhancing STAT3 transcriptional activity. Defactinib treatment reduces STAT3 phosphorylation (Y705) and nuclear translocation, downregulating anti-apoptotic genes like BCL-2 and MCL-1 [1] [7].

  • RAS/RAF/MEK/ERK Crosstalk: FAK upregulation is a key resistance mechanism to MAPK pathway inhibitors. Defactinib synergizes with MEK inhibitors (e.g., avutometinib) by blocking FAK-mediated reactivation of ERK signaling. In low-grade serous ovarian cancer (LGSOC), this combination demonstrated 42.3% objective response rates in clinical trials by co-targeting compensatory pathways [9].

Table 2: Downstream Effects of Defactinib-Mediated FAK/Pyk2 Inhibition

PathwayMolecular ConsequenceFunctional Outcome in Cancer
PI3K/AKT↓ PIP3 production; ↓ AKT-S473 phosphorylationApoptosis induction; chemosensitization
STAT3↓ STAT3-Y705 phosphorylation; ↓ nuclear translocationReduced survival gene expression; immune evasion block
RAS/MEK/ERKBlocked FAK-mediated resistance to MEK inhibitorsSynergy with avutometinib in KRAS-mutant tumors
β-CateninInhibition of FAK/PI3K-driven nuclear translocationSuppressed stemness and EMT programs

Cross-Talk Between FAK Inhibition and Extracellular Matrix Remodeling

Defactinib modulates tumor-stroma interactions by disrupting integrin-mediated ECM sensing and impairing cancer-associated fibroblast (CAF) functions. FAK is a master regulator of mechanotransduction, translating ECM stiffness into pro-survival signals via Y397 phosphorylation. Defactinib treatment reduces collagen fiber alignment and crosslinking by suppressing lysyl oxidase (LOX) expression in CAFs [3] [6] [10].

Key ECM-related mechanisms include:

  • Reduced CAF Activation: FAK signaling in fibroblasts promotes their differentiation into matrix-remodeling CAFs that secrete dense collagen networks. Defactinib inhibits CAF-mediated production of fibronectin, tenascin-C, and hyaluronic acid, decreasing ECM stiffness and barrier functions [5] [10].
  • Impaired Immune Cell Exclusion: Dense ECM forms a physical barrier limiting T-cell infiltration. By normalizing matrix architecture, defactinib enhances CD8+ T-cell penetration into tumors. This reverses CAF-induced exclusion of cytotoxic lymphocytes [5] [8].
  • Metastatic Niche Disruption: FAK/Pyk2 control matrix metalloproteinase (MMP) secretion and invadopodia formation. Defactinib inhibits MMP2/9/14 expression and collagen degradation, blocking basement membrane invasion and metastatic dissemination [3] [10].

Notably, ECM remodeling enzymes (LOX, MMPs) are transcriptionally regulated by FAK via HIF-1α and TGF-β pathways. Defactinib disrupts this feedforward loop, normalizing the tumor mechanical microenvironment and potentiating chemo- and immunotherapy [6] [10].

Properties

CAS Number

1073154-85-4

Product Name

Defactinib

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide

Molecular Formula

C20H21F3N8O3S

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Synonyms

defactinib
N-methyl-4-((4-(((3-methyl(methylsulfonyl)aminopyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
PF-04554878
VS-6063

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.